molecular formula C20H18O4 B5743402 Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate

Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate

Cat. No.: B5743402
M. Wt: 322.4 g/mol
InChI Key: DFNUYQZPCICCBO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a complex structure with a 4-methylphenyl group and a 1,3-dioxoinden-2-yl moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar ethoxy group but lacking the complex aromatic structure.

    Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.

    Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

Uniqueness

Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate is unique due to its complex structure, which includes both a 4-methylphenyl group and a 1,3-dioxoinden-2-yl moiety

Properties

IUPAC Name

ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-24-17(21)12-20(14-10-8-13(2)9-11-14)18(22)15-6-4-5-7-16(15)19(20)23/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNUYQZPCICCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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